Cetraxate hydrochloride

概要

説明

アクロシンと呼ばれる精子頭部酵素の強力な阻害剤であり、Ki は 0.94 μM、IC50 は 3.3 μM です . この化合物は、胃潰瘍に対する保護効果を持つことから、胃潰瘍の研究に主に使用されています .

製造方法

合成経路と反応条件

セトラキセート塩酸塩の合成は、4-(2-カルボキシエチル)フェノールとトランス-4-アミノメチルシクロヘキサンカルボン酸のエステル化反応によって行われます。 この反応は、通常、ジシクロヘキシルカルボジイミド (DCC) などの脱水剤と、4-ジメチルアミノピリジン (DMAP) などの触媒を、ジクロロメタンなどの有機溶媒中で使用して行われます .

工業的製造方法

セトラキセート塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、大型反応器を使用し、反応条件を継続的に監視することで、高収率と高純度を実現します。 最終生成物は再結晶によって精製され、真空下で乾燥させて、白色から淡黄白色の固体を得ます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cetraxate hydrochloride involves the esterification of 4-(2-carboxyethyl)phenol with trans-4-aminomethylcyclohexanecarboxylic acid. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and dried under vacuum to obtain a white to off-white solid .

化学反応の分析

反応の種類

セトラキセート塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下では、酸化されて対応する酸化生成物を生成します。

還元: 還元反応により、還元された形態に変換することができます。通常、水素化ホウ素ナトリウムなどの試薬を使用します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、よく使用される還元剤です。

主な生成物

これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります .

科学研究における用途

セトラキセート塩酸塩は、科学研究においていくつかの用途があります。

化学: エステル化反応と加水分解反応のモデル化合物として使用されます。

生物学: 受精プロセスに重要な役割を果たすアクロシンと呼ばれる精子頭部酵素の阻害における役割について研究されています。

医学: 胃潰瘍に対する抗潰瘍特性とその治療における潜在的な用途について主に研究されています。

科学的研究の応用

Treatment of Gastric Ulcers

Cetraxate hydrochloride is primarily used in the treatment of gastric ulcers. Clinical studies have indicated that it significantly improves symptoms and promotes healing in patients with confirmed gastric ulcers. For instance, a randomized controlled trial involving 258 subjects showed that cetraxate led to a marked improvement in ulcer symptoms after eight weeks of treatment .

Combination Therapy for Helicobacter pylori

Research has explored the efficacy of cetraxate when used in combination with antibiotics for the eradication of Helicobacter pylori. A study indicated that cetraxate combined with standard triple therapy (omeprazole, amoxicillin, and clarithromycin) increased the eradication rate in smokers compared to standard therapy alone .

NSAID-Induced Gastrointestinal Injuries

Cetraxate has been investigated for its protective effects against NSAID-induced gastrointestinal injuries. Studies have shown that it can mitigate damage caused by these medications, thus enhancing patient safety during NSAID therapy .

Case Study 1: Efficacy in Chronic Gastritis

A clinical evaluation compared cetraxate with misoprostol in patients suffering from chronic gastritis. Results indicated that cetraxate was effective in reducing symptoms and promoting mucosal healing .

Case Study 2: Triple Therapy Plus Cetraxate

In patients who underwent partial gastrectomy, a study assessed the effectiveness of a regimen including cetraxate alongside antibiotics for H. pylori eradication. The results showed that this combination was both safe and effective, achieving a significant reduction in infection rates .

Data Summary Table

作用機序

セトラキセート塩酸塩は、受精時に透明帯の分解に関与する酵素であるアクロシンと呼ばれる精子頭部酵素を阻害することにより、その効果を発揮します。 この阻害は、酵素が胃の保護的な粘膜層を分解することを防ぎ、それによって潰瘍に対する保護効果を提供します . 分子標的はアクロシンの活性部位を含み、関与する経路は酵素阻害と粘膜保護に関連しています .

類似化合物との比較

類似化合物

シメチジン: 別の抗潰瘍薬ですが、ヒスタミン H2 受容体を阻害することによって作用します。

ラニチジン: シメチジンと同様に、ヒスタミン H2 受容体を阻害しますが、化学構造が異なります。

オメプラゾール: 胃酸の分泌を減少させるプロトンポンプ阻害薬.

独自性

セトラキセート塩酸塩は、アクロシンと呼ばれる精子頭部酵素を阻害し、粘膜を保護するという二重の作用を持つため、独特です。 ヒスタミン受容体を標的にするシメチジンやラニチジンとは異なり、セトラキセート塩酸塩は直接胃の粘膜を保護するため、胃潰瘍の研究において貴重な化合物となっています .

生物活性

Cetraxate hydrochloride, known chemically as 4-(2-carboxyethyl)phenyltrans-4-amino-methylcyclohexanecarboxylate hydrochloride, is an oral gastrointestinal medication primarily recognized for its cytoprotective and gastroprotective properties. This article delves into the biological activities of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Mucosal Protection : Cetraxate enhances the production of mucus in the stomach lining, which plays a crucial role in protecting gastric mucosa from damage caused by acidic environments and irritants .

- Blood Flow Improvement : The compound prevents the decrease of gastric mucosal blood flow, particularly in patients infected with Helicobacter pylori, thereby aiding in the healing of gastric lesions .

- Inhibition of Enzyme Redistribution : In experimental models, cetraxate has been shown to prevent the redistribution of lysosomal enzymes during pancreatitis, indicating a protective role against pancreatic injury .

Therapeutic Applications

This compound is primarily used for:

- Treatment of Gastric Ulcers : It is effective in treating gastric ulcers and acute gastritis by promoting mucosal healing and improving blood flow to the gastric lining .

- Management of Chronic Gastritis : The drug is indicated for acute exacerbations of chronic gastritis, providing symptomatic relief and enhancing mucosal integrity .

Case Studies

-

Pancreatitis Model :

- In a study involving rats with caerulein-induced pancreatitis, cetraxate administration (20 mg/kg) significantly reduced hyperamylasaemia, pancreatic edema, and trypsinogen activation. These findings suggest that cetraxate may be beneficial in preventing pancreatic injuries associated with chronic pancreatitis .

- Helicobacter Pylori Infection :

Data Summary

The following table summarizes key characteristics and findings related to this compound:

特性

IUPAC Name |

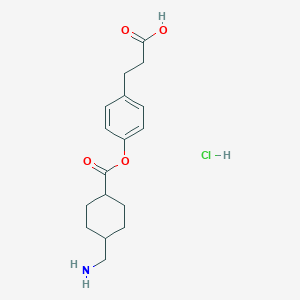

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.ClH/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20;/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USROQQUKEBHOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046459 | |

| Record name | Cetraxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27724-96-5 | |

| Record name | Cetraxate hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027724965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetraxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 4-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]oxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRAXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08IT6P8VHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。